N-(3-ethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
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Description
“N-(3-ethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide” is a chemical compound with the molecular formula C19H19N3O2. It belongs to the class of compounds known as quinazolines, which are polycyclic aromatic compounds containing a quinazoline moiety, a structure made up of two fused six-membered rings, a benzene ring and a pyrimidine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available in the literature, quinazoline derivatives are generally synthesized using a variety of methods . For instance, 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives can be synthesized in a two-step reaction, using choline chloride:urea deep eutectic solvent (DES). The synthesis involves the reaction of benzoxazinone with corresponding amines .
Scientific Research Applications
Anticancer Potential
Research has demonstrated that quinazoline derivatives exhibit potent cytotoxic activity against various human cancer cell lines. A study highlighted the synthesis and characterization of new quinazolinone-based derivatives, revealing their dual inhibitory activity against VEGFR-2 and EGFR tyrosine kinases, which are critical targets in cancer therapy. These compounds showed significant cytotoxicity against cervical, lung adenocarcinoma, and triple-negative breast cancer cells, suggesting their potential as effective anticancer agents (Riadi et al., 2021).
Antimicrobial Applications
Quinazolines have also been synthesized for their potential as antimicrobial agents. A study involving the synthesis of new quinazolines demonstrated their antibacterial and antifungal activities against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. This research suggests that quinazoline derivatives could serve as a basis for developing new antimicrobial treatments (Desai et al., 2007).
Synthesis of Novel Compounds
The synthesis of novel quinazoline derivatives has been a focus of research due to their wide range of pharmacological activities. One study reported the facile synthesis of unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines, which could be used in further pharmacological studies to explore their therapeutic potential. These compounds were characterized using various spectroscopic techniques, providing a foundation for future research into their reactivity and possible applications (Khan et al., 2010).
Broad-Spectrum Antifungal Agents
Another area of application for quinazoline derivatives is in the development of antifungal agents. Research identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent fungicidal agents against Candida and Aspergillus species. Optimization of these compounds led to improved plasmatic stability while maintaining antifungal activity, demonstrating the potential for these derivatives in treating fungal infections (Bardiot et al., 2015).
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-3-14-7-6-8-15(11-14)22-18(23)12-24-19-16-9-4-5-10-17(16)20-13(2)21-19/h4-11H,3,12H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXXGOGPRNQJJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)COC2=NC(=NC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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